molecular formula C10H12N2 B14656937 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 41817-83-8

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B14656937
CAS No.: 41817-83-8
M. Wt: 160.22 g/mol
InChI Key: YFOBDZBTELLEQE-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group at the second position and a phenyl group at the first position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal and ammonia as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding imidazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

Scientific Research Applications

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole include:

  • 2-Phenyl-4,5-dihydro-1H-imidazole
  • 2-Benzyl-4,5-dihydro-1H-imidazole
  • 2-Methyl-4,5-dihydro-1H-imidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methyl group and a phenyl group on the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

41817-83-8

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-methyl-1-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C10H12N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

YFOBDZBTELLEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1C2=CC=CC=C2

Origin of Product

United States

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